molecular formula C20H28BrClN2O3 B4063430 2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride

2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride

Cat. No. B4063430
M. Wt: 459.8 g/mol
InChI Key: HCKXEAJJJMCJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential in pharmaceutical research.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, which share the chloroacetamide functional group with the specified compound, has shown these substances are used in agriculture but carry carcinogenic risks. A study focused on their metabolism in human and rat liver microsomes, revealing insights into their metabolic pathways and the enzymes involved. This research contributes to understanding the environmental and health impacts of chloroacetamide usage and potential detoxification strategies (Coleman et al., 2000).

Synthesis of Amantadine Hydrochloride

Another study detailed a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug. This process involves a two-step synthesis from bromadamantane, demonstrating a method that could be adapted for synthesizing compounds with the adamantyl group, such as the specified chemical. The research offers insights into synthetic routes that could be applied to similar compounds for various applications (Phan Thi et al., 2022).

Soil Interaction of Herbicides

The interaction of acetochlor and other chloroacetamide herbicides with soil, including adsorption and activity influenced by soil properties, has been studied. This research is relevant for understanding how similar compounds might behave in environmental contexts, affecting their use and mitigation strategies in agricultural settings (Banks & Robinson, 1986).

Electroactive Polyamides and Polyimides

A study on electroactive aromatic polyamides and polyimides incorporating adamantylphenoxy-substituted triphenylamine units highlights the potential for developing advanced materials with specific properties, such as electroactivity and thermal stability. These findings could inform the design and application of novel compounds with the adamantyl group for electronic or photonic technologies (Hsiao et al., 2009).

properties

IUPAC Name

2-[4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN2O3.ClH/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20;/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKXEAJJJMCJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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